Phenol, 3-methoxy-5-(2-phenylethyl)-
Overview
Description
Phenol, 3-methoxy-5-(2-phenylethyl)-, is a compound that has not been directly studied in the provided papers. However, the papers do discuss various methoxy-phenol derivatives, which share some structural similarities. These compounds are of interest due to their potential applications in various fields, including material science and pharmacology. The methoxy group attached to the phenol ring can influence the electronic structure and reactivity of these molecules, making them suitable for a range of chemical transformations and applications .
Synthesis Analysis
The synthesis of methoxy-phenol derivatives typically involves condensation reactions between aldehydes and amines, leading to the formation of Schiff bases. For instance, the synthesis of 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol was achieved through the reaction of 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine, with the best yield obtained at a 1:1 molar ratio at 75°C for 5 hours . Similarly, the synthesis of other derivatives follows a comparable pathway, with variations in reaction conditions and starting materials to yield different substituents on the phenol ring .
Molecular Structure Analysis
The molecular structures of these compounds have been extensively studied using X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice. For example, the crystal structure of one derivative revealed that it belongs to the monoclinic system with specific cell parameters and features a stable crystal structure supported by π-π packing and intramolecular hydrogen bonding . Quantum chemical calculations, such as Density Functional Theory (DFT), are also employed to predict and confirm the molecular geometry, vibrational frequencies, and electronic properties of these compounds .
Chemical Reactions Analysis
The reactivity of methoxy-phenol derivatives can be influenced by the presence of electron-donating or electron-withdrawing groups. For instance, the regioselectivity of a palladium(II)-induced intramolecular cyclization of a methoxy-phenol compound was found to be affected by the presence of sodium carboxylates with different substituents, altering the ratio of five- and six-membered ring products . These findings highlight the importance of substituent effects on the chemical behavior of methoxy-phenol derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxy-phenol derivatives are characterized using various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy. These methods provide insights into the bond lengths, bond angles, and electronic transitions within the molecules. Additionally, computational methods such as DFT and Hartree-Fock calculations complement experimental data, offering theoretical values for vibrational frequencies, chemical shifts, and molecular electrostatic potentials that generally show good agreement with experimental results . The radical scavenging activities of some derivatives have also been assessed, indicating their potential as effective antioxidants .
Scientific Research Applications
1. Molecular Docking and Quantum Chemical Calculations
Phenol derivatives, including 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, have been studied for their molecular structure and spectroscopic data using DFT calculations. These studies include molecular parameters, intramolecular charge transfer, and biological effects based on molecular docking results (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).
2. Synthesis of Natural Furan-Cyclized Diarylheptanoids
Research on the synthesis of natural diarylheptanoids, closely related to phenol derivatives, explores methods starting from 2-furaldehyde. This research includes the synthesis of compounds like 2-methoxy-4-{[5-(2-phenylethyl)furan-2-yl]methyl}phenol (Hatice Secinti, H. SeÇen, 2015).
3. Spectroscopic Investigations for Nonlinear Optical Materials
Studies on 2-methoxy-4(phenyliminomethyl)phenol, a compound similar to phenol, 3-methoxy-5-(2-phenylethyl)-, have shown its potential as a non-linear optical material. This involves detailed spectroscopic investigations and density functional theory analyses (K. M. Hijas, S. M. Kumar, K. Byrappa, T. Geethakrishnan, S. Jeyaram, R. Nagalakshmi, 2018).
4. Antibacterial Agents
Research into 5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives has been conducted to evaluate their antibacterial activities against various bacteria. This includes synthesis and structural characterization (W. Zhou, J. Ma, R. Yuan, X. Han, H. Liu, H. Zhu, 2015).
Safety And Hazards
Future Directions
Phenol, 3-methoxy-5-(2-phenylethyl)-, has a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
properties
IUPAC Name |
3-methoxy-5-(2-phenylethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-6,9-11,16H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEFWCAKFRCLBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170114 | |
Record name | Phenol, 3-methoxy-5-(2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 3-methoxy-5-(2-phenylethyl)- | |
CAS RN |
17635-59-5 | |
Record name | Phenol, 3-methoxy-5-(2-phenylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017635595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3-methoxy-5-(2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17635-59-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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